Cas no 1428379-21-8 (N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide)

N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide
- AKOS024556238
- VU0548422-1
- N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide
- N-(furan-3-ylmethyl)-3,4-dimethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- F6415-1090
- 1428379-21-8
-
- インチ: 1S/C18H19NO5S2/c1-22-17-6-5-16(10-18(17)23-2)26(20,21)19(11-14-7-8-24-13-14)12-15-4-3-9-25-15/h3-10,13H,11-12H2,1-2H3
- InChIKey: ZSDAQZJBRTXYSV-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C=1)OC)OC)(N(CC1=CC=CS1)CC1=COC=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 393.07046505g/mol
- どういたいしつりょう: 393.07046505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 8
- 複雑さ: 538
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6415-1090-20μmol |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-2μmol |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-1mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-15mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-20mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-10μmol |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-4mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-5mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-2mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6415-1090-3mg |
N-[(furan-3-yl)methyl]-3,4-dimethoxy-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide |
1428379-21-8 | 3mg |
$63.0 | 2023-09-09 |
N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamideに関する追加情報
N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide: A Comprehensive Overview
The compound with CAS No. 1428379-21-8, known as N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide, is a highly specialized organic molecule with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science due to its complex structure and potential applications. Recent studies have highlighted its role in drug design, particularly in the development of sulfonamide-based therapeutics, which are known for their stability and bioavailability.
The molecular structure of this compound is characterized by a central benzene ring substituted with a sulfonamide group at position 1. The sulfonamide group is further substituted with two distinct moieties: a furan-3-ylmethyl group and a thiophen-2-ylmethyl group. These substituents introduce significant electronic and steric effects, which are crucial for its biological activity. The benzene ring itself is also substituted with two methoxy groups at positions 3 and 4, which enhance the molecule's solubility and stability. This combination of functional groups makes the compound a promising candidate for various applications in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and transition metal-catalyzed coupling reactions to construct the complex architecture of this molecule. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in forming the carbon-sulfur bonds required for the thiophene substitution. These methods not only improve the yield but also ensure high purity, which is essential for downstream applications.
In terms of biological activity, this compound has shown potential as a modulator of various enzyme activities. Studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its sulfonamide group is known to exhibit strong binding affinity to certain receptors, further enhancing its therapeutic potential.
The incorporation of heterocyclic groups such as furan and thiophene into the molecule introduces unique electronic properties. The furan ring, being an electron-rich aromatic system, contributes to the compound's ability to participate in hydrogen bonding interactions. On the other hand, the thiophene ring introduces sulfur-based interactions, which are critical for stabilizing protein-ligand complexes. These properties make the compound an attractive lead molecule for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
From a materials science perspective, this compound has shown promise as a building block for advanced materials. Its rigid aromatic framework and versatile functional groups make it suitable for applications in organic electronics and sensor technologies. Recent research has explored its use as a component in organic field-effect transistors (OFETs), where its electronic properties contribute to improved device performance.
In conclusion, N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide (CAS No. 1428379-21-) represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure, derived from advanced synthetic techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
1428379-21-8 (N-(furan-3-yl)methyl-3,4-dimethoxy-N-(thiophen-2-yl)methylbenzene-1-sulfonamide) 関連製品
- 2228266-82-6(4-(1-ethynylcyclopropyl)-N,N-dimethylaniline)
- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 2034508-72-8(1-methyl-N-4-(thiophen-2-yl)oxan-4-yl-1H-1,2,3-triazole-4-carboxamide)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)
- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 1223245-25-7(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)




